An In-depth Technical Guide to 3-Bromo-2-methylthiophene: Chemical Properties and Reactivity for Advanced Synthesis
An In-depth Technical Guide to 3-Bromo-2-methylthiophene: Chemical Properties and Reactivity for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-methylthiophene is a pivotal heterocyclic building block in the landscape of organic synthesis and medicinal chemistry. Its unique structural arrangement—a thiophene ring substituted with a bromine atom at the 3-position and a methyl group at the 2-position—provides a versatile platform for constructing complex molecular architectures. The bromine atom serves as a highly functional handle for a multitude of cross-coupling reactions, while the methyl group influences the molecule's electronic properties and steric environment. This guide offers a comprehensive overview of its chemical properties, reactivity, and detailed experimental protocols for its key transformations, highlighting its significance as a precursor for the synthesis of advanced materials and pharmacologically active compounds.[1]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 3-Bromo-2-methylthiophene is essential for its safe handling, storage, and application in synthesis. The following table summarizes its key quantitative data.
| Property | Value | Reference(s) |
| CAS Number | 30319-05-2 | [2] |
| Molecular Formula | C₅H₅BrS | [2] |
| Molecular Weight | 177.06 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 173-179 °C | |
| Density | ~1.589 g/cm³ | |
| Solubility | Insoluble in water; Soluble in organic solvents like Chloroform and Ethyl Acetate. |
Core Reactivity Profile
The synthetic utility of 3-Bromo-2-methylthiophene is primarily centered on the reactivity of its carbon-bromine bond. This bond is amenable to a wide range of transformations, making the compound an ideal substrate for introducing diverse functional groups onto the thiophene scaffold.
The primary modes of reactivity include:
-
Palladium-Catalyzed Cross-Coupling Reactions: As an aryl bromide, it is an excellent substrate for numerous Pd-catalyzed reactions, which are fundamental for C-C, C-N, and C-S bond formation.[1]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form aryl- or heteroaryl-substituted thiophenes. This is a widely used method for creating biaryl structures.[3][4]
-
Stille Coupling: Coupling with organostannanes.
-
Sonogashira Coupling: Reaction with terminal alkynes to synthesize alkynylthiophenes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with various amines.
-
-
Metal-Halogen Exchange: The bromine atom can be readily exchanged with a metal, typically lithium, to generate a potent nucleophilic organometallic intermediate.
-
Lithiation: Reaction with organolithium reagents (e.g., n-BuLi or t-BuLi) at low temperatures creates 2-methyl-3-thienyllithium. This nucleophile can then be quenched with a wide variety of electrophiles.[5]
-
-
Grignard Reagent Formation: Reaction with magnesium metal yields the corresponding Grignard reagent, 2-methyl-3-thienylmagnesium bromide, another powerful nucleophile for C-C bond formation.[6][7]
These reaction pathways are instrumental in the synthesis of derivatives with significant biological activity, including kinase inhibitors and other therapeutic agents.[8][9][10][11]
Visualization of Reactivity Pathways
The following diagram illustrates the central role of 3-Bromo-2-methylthiophene as a precursor to various functionalized thiophene derivatives through its primary reaction pathways.
Detailed Experimental Protocols
The following sections provide detailed, representative methodologies for two of the most fundamental and widely utilized transformations of 3-Bromo-2-methylthiophene.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 3-Bromo-2-methylthiophene with an arylboronic acid.
Materials and Equipment:
-
3-Bromo-2-methylthiophene (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 eq)
-
Anhydrous solvent system (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add 3-Bromo-2-methylthiophene, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an inert atmosphere.
-
Under a positive flow of inert gas, add the palladium catalyst to the flask.
-
Add the anhydrous solvent system via syringe.
-
Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-2-methylthiophene.[3][4]
Protocol 2: Lithiation and Electrophilic Quench
This protocol details the lithium-halogen exchange of 3-Bromo-2-methylthiophene using n-butyllithium, followed by quenching with a generic electrophile.[5]
Materials and Equipment:
-
3-Bromo-2-methylthiophene (1.0 eq)
-
n-Butyllithium (n-BuLi, typically 1.6 M or 2.5 M in hexanes, 1.1 eq)
-
Electrophile (e.g., aldehyde, ketone, CO₂, etc., 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry, two- or three-neck round-bottom flask
-
Septa, syringes, and needles
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: Assemble a flame- or oven-dried two-neck flask equipped with a magnetic stir bar, a septum, and a nitrogen/argon inlet. Purge the flask with inert gas for at least 15 minutes.
-
Addition of Reactant: Under a positive flow of inert gas, add anhydrous THF to the flask, followed by 3-Bromo-2-methylthiophene (1.0 eq) via syringe.
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to allow the temperature to equilibrate.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 10-15 minutes. It is critical to keep the needle tip below the surface of the solution to prevent reaction with the headspace. Maintain the internal temperature at or below -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.
-
Electrophilic Quench: Add the desired electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.
-
Warming: After the addition is complete, allow the reaction mixture to stir at -78 °C for another hour before slowly warming to room temperature. Let it stir for an additional 1-3 hours at room temperature to ensure the reaction goes to completion.
-
Work-up: Cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[5]
Visualization of Experimental Workflow
The following diagram provides a generalized workflow for a palladium-catalyzed Suzuki coupling experiment, from setup to purification.
Conclusion: Applications in Drug Discovery
The thiophene nucleus is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[12] Derivatives of 3-Bromo-2-methylthiophene are crucial intermediates in the synthesis of these complex therapeutic agents. The reactions detailed in this guide, particularly palladium-catalyzed cross-couplings, are routinely employed to build libraries of novel compounds for screening. For instance, thiophene-based structures are integral to the design of inhibitors for various protein kinases, such as JNK and EGFR, which are key targets in oncology and neurodegenerative disease research.[8][11] The ability to precisely and efficiently functionalize the 3-position of the 2-methylthiophene core allows for the systematic exploration of structure-activity relationships (SAR), accelerating the discovery of potent and selective drug candidates.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-Bromo-2-methylthiophene | C5H5BrS | CID 96350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CN101987842A - Method for preparing 2-methyl thiophene derivatives - Google Patents [patents.google.com]
- 8. Design and synthesis of disubstituted thiophene and thiazole based inhibitors of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. drpress.org [drpress.org]
- 12. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]




